Fmoc-Lys(Aca) HCl
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Overview
Description
Fmoc-Lys(Aca) HCl, also known as N-Fmoc-L-lysine hydrochloride, is an important synthetic amino acid used in a variety of research and lab experiments. It is a white crystalline powder, with a molecular weight of 446.5 g/mol. Fmoc-Lys(Aca) HCl is widely used in peptide synthesis, as well as in the production of fluorescent proteins, antibodies, and other biopolymers. It has also been used in the production of recombinant proteins, and in the development of new drugs.
Mechanism of Action
Fmoc-Lys(Aca) HCl is an important synthetic amino acid used in a variety of research and lab experiments. It is a white crystalline powder, with a molecular weight of 446.5 g/mol. Fmoc-Lys(Aca) HCl is used in the production of fluorescent proteins, antibodies, and other biopolymers. It has also been used in the production of recombinant proteins, and in the development of new drugs. Fmoc-Lys(Aca) HCl works by acting as a protecting group for the amino acid lysine, preventing it from being hydrolyzed during peptide synthesis.
Biochemical and Physiological Effects
Fmoc-Lys(Aca) HCl is an important synthetic amino acid used in a variety of research and lab experiments. It is a white crystalline powder, with a molecular weight of 446.5 g/mol. Fmoc-Lys(Aca) HCl has been found to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of cell growth, and the inhibition of DNA synthesis.
Advantages and Limitations for Lab Experiments
Fmoc-Lys(Aca) HCl is an important synthetic amino acid used in a variety of research and lab experiments. It is a white crystalline powder, with a molecular weight of 446.5 g/mol. Fmoc-Lys(Aca) HCl has several advantages over other amino acids, such as its stability in aqueous solutions, its low cost, and its ability to be used in a variety of lab experiments. However, it has some limitations, such as its poor solubility in organic solvents, and its low reactivity with other amino acids.
Future Directions
For Fmoc-Lys(Aca) HCl include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and biopolymers. Additionally, further research into the synthesis of Fmoc-Lys(Aca) HCl is needed in order to improve the efficiency and cost-effectiveness of its production. Other potential future directions for Fmoc-Lys(Aca) HCl include its use in the development of new fluorescent proteins and antibodies, as well as its potential use in the production of recombinant proteins.
Synthesis Methods
Fmoc-Lys(Aca) HCl is synthesized by the process of Fmoc-protection of L-lysine hydrochloride, which involves the use of Fmoc-amino acid, anhydrous hydrochloric acid, and a suitable solvent. The Fmoc-amino acid is first reacted with anhydrous hydrochloric acid, and then the Fmoc-lysine hydrochloride is isolated. The Fmoc-lysine hydrochloride can then be purified by recrystallization or chromatography.
Scientific Research Applications
Fmoc-Lys(Aca) HCl has been used in a variety of scientific research applications, including the production of fluorescent proteins, antibodies, and other biopolymers. It has also been used in the production of recombinant proteins, and in the development of new drugs. Fmoc-Lys(Aca) HCl has also been used in peptide synthesis, as well as in the synthesis of peptide-based drugs.
properties
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5.ClH/c28-16-8-1-2-15-25(31)29-17-9-7-14-24(26(32)33)30-27(34)35-18-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23;/h3-6,10-13,23-24H,1-2,7-9,14-18,28H2,(H,29,31)(H,30,34)(H,32,33);1H/t24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFTSHSJDOMKA-JIDHJSLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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